Inarigivir soproxil

概要

説明

イナリギビルソプロキシルは、特にB型肝炎ウイルス(HBV)およびC型肝炎ウイルス(HCV)に対して抗ウイルス特性が調査されている小分子薬です。 これは、SB 9000のプロドラッグであり、レチノイン酸誘導性遺伝子I(RIG-I)およびヌクレオチド結合オリゴマー化ドメイン含有タンパク質2(NOD2)経路を活性化することにより、自然免疫の作動薬として機能します .

準備方法

イナリギビルソプロキシルの合成は、そのヌクレオシドアナログの調製から始まる、複数のステップを含みます。合成ルートには、官能基の保護および脱保護、カップリング反応、およびリン酸化ステップが含まれます。工業生産方法は、通常、これらの反応をより高い収率と純度のために最適化することを伴います。 反応条件および使用される試薬に関する具体的な詳細は、所有権があり、公に開示されていません .

化学反応の分析

イナリギビルソプロキシルは、次を含むさまざまな化学反応を受けます。

酸化: この反応は特定の条件下で発生し、酸化誘導体の形成につながります。

還元: 還元反応は、分子内の特定の官能基を還元された形態に変換することができます。

置換: 求核置換反応は、分子内の特定の原子または基を置換することができます。これらの反応の一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求核剤が含まれます。 .

科学研究における用途

イナリギビルソプロキシルは、その抗ウイルス特性について広く研究されてきました。 HCV、ノロウイルス、呼吸器合胞体ウイルス、インフルエンザ、およびHBVを含むRNAウイルスに対して広域スペクトル抗ウイルス活性を示しています . イナリギビルソプロキシルは、慢性B型肝炎の治療における有効性を調べるための臨床試験で調査されてきました。 また、ヒト肝臓オルガノイドを使用して薬物誘発性肝障害(DILI)を研究する研究にも使用されてきました .

科学的研究の応用

Inarigivir soproxil has been extensively studied for its antiviral properties. It has shown broad-spectrum antiviral activity against RNA viruses, including HCV, norovirus, respiratory syncytial virus, influenza, and HBV . This compound has been investigated in clinical trials for its efficacy in treating chronic hepatitis B. It has also been used in research to study drug-induced liver injury (DILI) using human liver organoids .

作用機序

イナリギビルソプロキシルは、感染細胞内のRIG-IおよびNOD2経路を選択的に活性化することによって、その抗ウイルス効果を発揮します。この活性化は、インターフェロンシグナル伝達カスケードの誘導につながり、体の抗ウイルス防御メカニズムを強化します。 この化合物は、HBVポリメラーゼと前ゲノムRNA(pgRNA)の相互作用を妨害することにより、ウイルス複製を阻害します .

類似の化合物との比較

イナリギビルソプロキシルは、RIG-IとNOD2の両方の経路を標的とする二重の作用機序でユニークです。同様の化合物には以下が含まれます。

テノフォビルアラフェナミド: HBV治療に使用されるもう1つの抗ウイルス薬ですが、主にウイルスポリメラーゼを標的としています。

エンテカビル: HBV DNAポリメラーゼを阻害する抗ウイルス薬。

ラミブジン: HBVにおける逆転写酵素を阻害する抗ウイルス薬。イナリギビルソプロキシルの自然免疫経路を活性化する能力は、これらの他の抗ウイルス薬とは異なります

類似化合物との比較

Inarigivir soproxil is unique in its dual mechanism of action, targeting both RIG-I and NOD2 pathways. Similar compounds include:

Tenofovir alafenamide: Another antiviral drug used for HBV treatment, but it primarily targets the viral polymerase.

Entecavir: An antiviral drug that inhibits HBV DNA polymerase.

Lamivudine: An antiviral drug that inhibits reverse transcriptase in HBV. This compound’s ability to activate innate immune pathways sets it apart from these other antiviral agents

特性

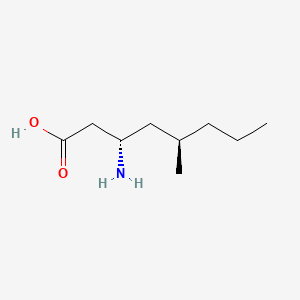

IUPAC Name |

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N7O13PS/c1-12(2)42-25(37)40-11-47-46(38,45-19-14(7-33)44-23(20(19)39-3)31-5-4-16(35)30-24(31)36)41-8-15-13(34)6-17(43-15)32-10-29-18-21(26)27-9-28-22(18)32/h4-5,9-10,12-15,17,19-20,23,33-34H,6-8,11H2,1-3H3,(H2,26,27,28)(H,30,35,36)/t13-,14+,15+,17+,19+,20+,23+,46?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCYTUJOSMYXLE-JDLSZIHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCSP(=O)(OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OC4C(OC(C4OC)N5C=CC(=O)NC5=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)OCSP(=O)(OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O[C@@H]4[C@H](O[C@H]([C@@H]4OC)N5C=CC(=O)NC5=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N7O13PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942123-43-5 | |

| Record name | Inarigivir soproxil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942123435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inarigivir soproxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INARIGIVIR SOPROXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365052M0DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)

![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)